
(3-chloro-4-fluorophenyl)(2-nitrobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-4-fluorophenyl)(2-nitrobenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the phenylamine family and is commonly referred to as CFNB. CFNB has shown promising results in various studies and is believed to have a wide range of applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of CFNB is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. CFNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFNB has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. CFNB has also been shown to inhibit the activity of certain proteins that are involved in cell signaling pathways, leading to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
CFNB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its activity against cancer cells has been well established. However, CFNB also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CFNB. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the study of CFNB's effects on different types of cancer cells and its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of CFNB and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of CFNB is a complex process that involves several steps. The most common method of synthesizing CFNB is through a reaction between 3-chloro-4-fluoroaniline and 2-nitrobenzyl chloride. This reaction is catalyzed by a base, typically sodium hydroxide, and is carried out in a solvent such as dimethylformamide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
CFNB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. CFNB has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17(18)19/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCKNVBXPCASKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
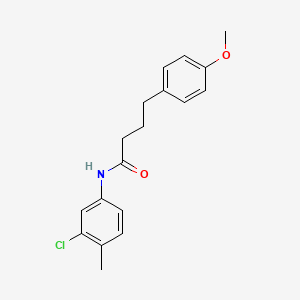
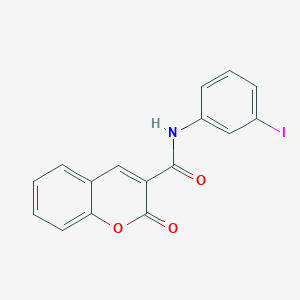

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
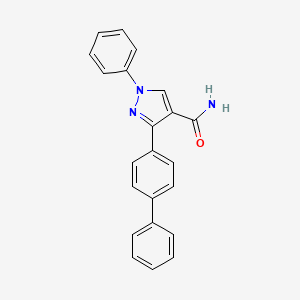
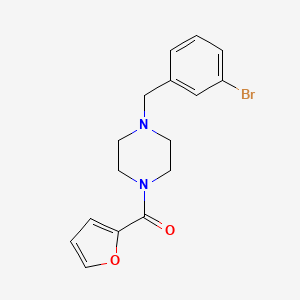
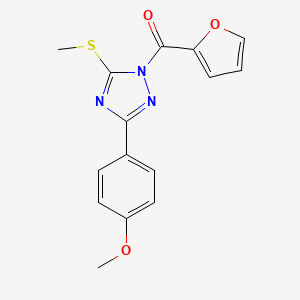


![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)
![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)